molecular formula C16H10BrNS B14207725 9-(5-Bromothiophen-2-YL)-9H-carbazole CAS No. 845754-87-2

9-(5-Bromothiophen-2-YL)-9H-carbazole

Cat. No.: B14207725
CAS No.: 845754-87-2
M. Wt: 328.2 g/mol
InChI Key: NZOJRLOGIPQLOW-UHFFFAOYSA-N
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Description

9-(5-Bromothiophen-2-YL)-9H-carbazole is an organic compound that features a carbazole core substituted with a bromothiophene moiety. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry. The incorporation of a bromothiophene group enhances the compound’s electronic properties, making it a valuable material for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(5-Bromothiophen-2-YL)-9H-carbazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reactants: 9H-carbazole, 5-bromothiophene-2-boronic acid

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the Suzuki-Miyaura coupling can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable palladium catalysts and greener solvents can also enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

9-(5-Bromothiophen-2-YL)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The carbazole core can be oxidized to form carbazole-3,6-dione.

    Reduction: The bromothiophene moiety can be reduced to thiophene.

    Substitution: The bromine atom in the bromothiophene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carbazole-3,6-dione

    Reduction: Thiophene

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

9-(5-Bromothiophen-2-YL)-9H-carbazole has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 9-(5-Bromothiophen-2-YL)-9H-carbazole depends on its application. In organic electronics, the compound’s electronic properties facilitate charge transport and light emission. In medicinal chemistry, it interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromothiophene moiety enhances the compound’s ability to penetrate cell membranes and bind to target sites.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-Thienyl)-9H-carbazole
  • 9-(3-Thienyl)-9H-carbazole
  • 9-(4-Bromophenyl)-9H-carbazole

Uniqueness

Compared to similar compounds, 9-(5-Bromothiophen-2-YL)-9H-carbazole offers unique advantages due to the presence of the bromothiophene group. This moiety enhances the compound’s electronic properties, making it more suitable for applications in organic electronics and photonics. Additionally, the bromine atom provides a handle for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.

Properties

CAS No.

845754-87-2

Molecular Formula

C16H10BrNS

Molecular Weight

328.2 g/mol

IUPAC Name

9-(5-bromothiophen-2-yl)carbazole

InChI

InChI=1S/C16H10BrNS/c17-15-9-10-16(19-15)18-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18/h1-10H

InChI Key

NZOJRLOGIPQLOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(S4)Br

Origin of Product

United States

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